molecular formula C8H16ClNO2 B12311810 methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride

methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride

Cat. No.: B12311810
M. Wt: 193.67 g/mol
InChI Key: AUSOXJBHEOBKFC-GZOLSCHFSA-N
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Description

Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group and a methylbutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride typically involves the reaction of dimethylamine with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of microwave heating has been explored to improve reaction efficiency and reduce impurities . This method allows for uniform heating and can significantly shorten reaction times compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride is unique due to its specific structural configuration and the presence of both a dimethylamino group and a methylbutenoate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-7(8(10)11-4)5-6-9(2)3;/h5H,6H2,1-4H3;1H/b7-5+;

InChI Key

AUSOXJBHEOBKFC-GZOLSCHFSA-N

Isomeric SMILES

C/C(=C\CN(C)C)/C(=O)OC.Cl

Canonical SMILES

CC(=CCN(C)C)C(=O)OC.Cl

Origin of Product

United States

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